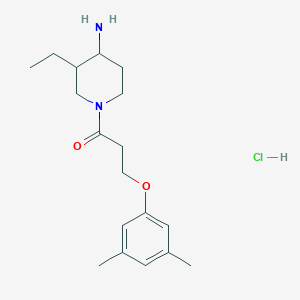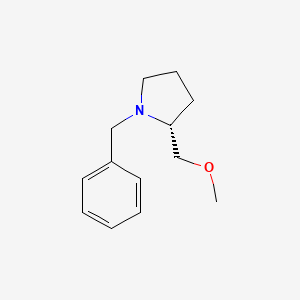![molecular formula C22H18FN7O3 B2933087 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-20-7](/img/structure/B2933087.png)
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H18FN7O3 and its molecular weight is 447.43. The purity is usually 95%.
BenchChem offers high-quality 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
6−((3−(2−ethoxyphenyl)−1,2,4−oxadiazol−5−yl)methyl)−3−(4−fluorobenzyl)−3H−[1,2,3]triazolo[4,5−d]pyrimidin−7(6H)−one6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one6−((3−(2−ethoxyphenyl)−1,2,4−oxadiazol−5−yl)methyl)−3−(4−fluorobenzyl)−3H−[1,2,3]triazolo[4,5−d]pyrimidin−7(6H)−one
, has potential applications in various fields of scientific research. Below is a comprehensive analysis of its unique applications, each detailed in its own section:Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a significant target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-pyrimidine hybrid structure of the compound has shown promising results in protecting neuronal function and structure, which could be beneficial in slowing disease progression and reducing neuronal death .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are noteworthy. Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells suggests it could be developed into a treatment to mitigate neuroinflammation .
ER Stress Inhibition
Endoplasmic reticulum (ER) stress is implicated in various diseases, including diabetes, cancer, and neurodegeneration. The compound has shown potential in inhibiting ER stress, which could lead to therapeutic applications in these diseases. By reducing the expression of ER chaperone BIP and the apoptosis marker cleaved caspase-3, it demonstrates a possible mechanism of action against ER stress-related pathologies .
NF-kB Pathway Inhibition
The NF-kB pathway plays a crucial role in regulating immune response and inflammation. The compound’s interaction with active residues of ATF4 and NF-kB proteins indicates that it could be used to modulate this pathway, offering therapeutic potential for conditions where the NF-kB pathway is dysregulated .
holds promise in several areas of scientific research, particularly in neuroprotection, anti-neuroinflammation, ER stress inhibition, and NF-kB pathway modulation. Further research and clinical trials will be necessary to fully understand its capabilities and develop practical applications.properties
IUPAC Name |
6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGBTVHLFQZDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


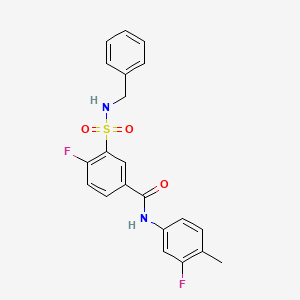
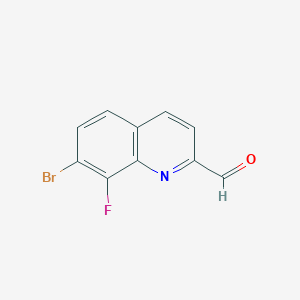
![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)
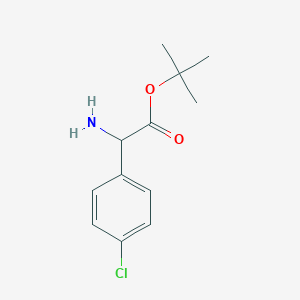
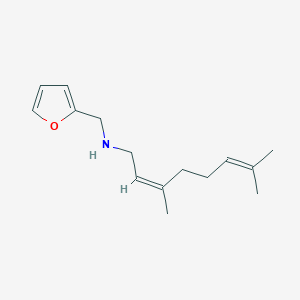
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
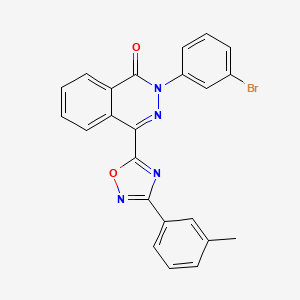
![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)

